2-(3,5-Dichlorophenoxy)ethanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dichlorophenoxy)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NOS/c9-5-1-6(10)3-7(2-5)12-4-8(11)13/h1-3H,4H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSDTIDTCPOGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372491 | |
| Record name | 2-(3,5-dichlorophenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119024-27-0 | |
| Record name | 2-(3,5-dichlorophenoxy)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
NMR spectroscopy is the cornerstone for elucidating the precise structure of 2-(3,5-Dichlorophenoxy)ethanethioamide in solution. Analysis of one- and two-dimensional NMR data allows for the unambiguous assignment of all proton and carbon resonances, providing deep insights into the molecule's connectivity and electronic environment.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the dichlorophenyl ring, the methylene (B1212753) (-CH₂-) bridge, and the thioamide (-CSNH₂) protons.
The 3,5-dichloro substitution pattern on the phenoxy ring results in a specific splitting pattern for the aromatic protons. The proton at the C4' position (H-4') typically appears as a triplet, while the two equivalent protons at the C2' and C6' positions (H-2'/H-6') appear as a doublet. The electron-withdrawing nature of the chlorine atoms and the ether linkage deshields these protons, shifting their resonances downfield.
The protons of the methylene group (-OCH₂-) are adjacent to the electron-rich oxygen atom and the deshielding thioamide group, resulting in a singlet in the aliphatic region of the spectrum. The thioamide protons (-CSNH₂) are exchangeable and often appear as two broad singlets, indicating hindered rotation around the C-N bond due to its partial double bond character. The exact chemical shift of these protons can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2', H-6' (Aromatic) | ~7.0 - 7.2 | Doublet (d) |
| H-4' (Aromatic) | ~6.9 - 7.1 | Triplet (t) |
| -OCH₂- | ~4.2 - 4.5 | Singlet (s) |
| -CSNH₂ | ~9.0 - 9.8 | Broad Singlet (br s) |
The ¹³C NMR spectrum provides a map of the carbon skeleton. A key feature in the spectrum of this compound is the resonance of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 195-210 ppm. rsc.org
The aromatic region of the spectrum displays four distinct signals. The carbon atom attached to the oxygen (C-1') is found downfield. The two carbons bearing chlorine atoms (C-3' and C-5') are also deshielded, while the remaining aromatic carbons (C-2', C-6', and C-4') appear at more upfield positions. The methylene carbon (-OCH₂-) is observed in the aliphatic region, influenced by the adjacent oxygen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=S | ~200 |
| C-1' (Ar-O) | ~158 |
| C-3', C-5' (Ar-Cl) | ~135 |
| C-2', C-6' (Ar-CH) | ~115 |
| C-4' (Ar-CH) | ~123 |
| -OCH₂- | ~70 |
While specific 2D NMR data for this compound are not widely published, standard techniques would be employed for full structural confirmation.
COSY (Correlation Spectroscopy): This experiment would confirm the connectivity between the aromatic H-2'/H-6' and H-4' protons through cross-peaks, establishing their positions on the same aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom. For instance, it would link the ¹H signal of the -OCH₂- group to its corresponding ¹³C signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the -OCH₂- protons to the C-1' aromatic carbon and to the C=S carbon, unequivocally linking the phenoxy and ethanethioamide moieties.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bond Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in this compound. The spectrum provides a unique fingerprint based on the molecule's bond vibrations.
Key expected absorption bands include:
N-H Stretching: The thioamide N-H bonds typically show stretching vibrations in the region of 3100-3400 cm⁻¹. Often, two bands are visible, corresponding to the symmetric and asymmetric stretching modes of the -NH₂ group.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹.
C=S Stretching: The thiocarbonyl group (C=S) stretch is a key diagnostic peak, though its intensity can be variable. It is typically found in the 1200-1050 cm⁻¹ region.
C-O-C Stretching: The asymmetric stretching of the aryl-alkyl ether linkage (Ar-O-CH₂) gives rise to a strong absorption band, typically around 1250 cm⁻¹.
C-Cl Stretching: The vibrations of the carbon-chlorine bonds on the aromatic ring are expected to produce strong bands in the fingerprint region, generally between 800 and 600 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound Predicted data based on characteristic group frequencies.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| -NH₂ (Thioamide) | Asymmetric & Symmetric Stretch | 3100 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic -CH₂- | Stretch | 2850 - 2960 |
| Ar-O-C (Ether) | Asymmetric Stretch | 1220 - 1280 |
| C=S (Thioamide) | Stretch | 1050 - 1200 |
| Ar-Cl | Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural confirmation. The molecular formula of this compound is C₈H₇Cl₂NOS, giving it a monoisotopic mass of approximately 234.96 Da. uni.lu
In high-resolution mass spectrometry (HRMS), the exact mass can be measured, confirming the elemental composition. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺), with relative intensities of approximately 9:6:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively.
The fragmentation pattern under electron ionization (EI) would likely proceed through several key pathways. A common fragmentation would be the cleavage of the ether bond, leading to the formation of a [3,5-dichlorophenoxy]⁺ radical cation or a [3,5-dichlorophenol]⁺ fragment. Another likely fragmentation involves the loss of the thioamide group or parts thereof.
Table 4: Predicted Mass Spectrometry Data for this compound Predicted data based on molecular structure and common fragmentation patterns.
| Ion | Predicted m/z | Description |
| [M]⁺ | ~235 | Molecular ion (for ³⁵Cl isotopes) |
| [M+2]⁺ | ~237 | Molecular ion (one ³⁷Cl) |
| [M+4]⁺ | ~239 | Molecular ion (two ³⁷Cl) |
| [C₆H₃Cl₂O]⁺ | ~161 | Fragment from ether bond cleavage |
| [CH₂CSNH₂]⁺ | ~74 | Fragment from ether bond cleavage |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the dichlorophenyl chromophore and the thioamide group.
Two main types of transitions are anticipated:
π → π* Transitions: These transitions, associated with the aromatic π-system of the dichlorophenoxy ring, are expected to produce strong absorption bands in the near-UV region, typically between 250 and 300 nm. mdpi.comresearchgate.net
n → π* Transitions: The thioamide group contains non-bonding electrons (on sulfur and nitrogen) that can be excited to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths, potentially extending into the 300-350 nm region. mdpi.com
The exact position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity.
Computational Chemistry and Quantum Mechanical Investigations of 2 3,5 Dichlorophenoxy Ethanethioamide
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule dictates its physical properties, chemical reactivity, and biological interactions. Computational chemistry, particularly methods rooted in quantum mechanics, provides profound insights into these characteristics. For 2-(3,5-Dichlorophenoxy)ethanethioamide, such studies would elucidate the distribution of electrons, the nature of its molecular orbitals, and its reactivity profile.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting the optimized geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms.
For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find its most stable three-dimensional structure. This process involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting data provides a foundational understanding of the molecule's shape and stability.
Interactive Table 1: Illustrative Ground State Geometric Parameters for this compound as Predicted by DFT
This table presents hypothetical, representative data for the types of geometric parameters that would be obtained from a DFT calculation. The values are not from an actual computation on this molecule.
| Parameter | Atom(s) Involved | Illustrative Value |
| Bond Lengths | ||
| C=S | 1.68 Å | |
| C-N (thioamide) | 1.35 Å | |
| C-O (ether) | 1.37 Å | |
| C-Cl | 1.75 Å | |
| Bond Angles | ||
| O-C-C (ethyl) | 108.5° | |
| C-C-N (thioamide) | 115.0° | |
| S=C-N | 124.0° | |
| Dihedral Angle | ||
| C(aryl)-O-C-C | 110.0° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO is an indicator of the molecule's ability to donate electrons, with higher HOMO energies suggesting greater reactivity as a nucleophile. Conversely, the energy of the LUMO reflects the molecule's ability to accept electrons, with lower LUMO energies indicating greater reactivity as an electrophile. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.
For this compound, analysis of its FMOs would reveal the most probable sites for nucleophilic and electrophilic attack and provide a quantitative measure of its kinetic stability.
Interactive Table 2: Representative Frontier Molecular Orbital Energies
This table contains example values for FMO properties. These are not derived from a specific study on this compound.
| Parameter | Description | Illustrative Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| ΔE (LUMO-HOMO) | Energy Gap | 5.3 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive behavior. The MEP map is color-coded: regions of negative potential (typically shown in red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
In this compound, an MEP map would likely show significant negative potential around the sulfur atom of the thioamide group, the oxygen atom of the ether linkage, and the two chlorine atoms on the phenyl ring, due to the high electronegativity of these atoms. These sites would be the primary targets for electrophiles. Conversely, the hydrogen atoms of the amine group (-NH₂) and those on the ethyl chain would exhibit positive potential, marking them as sites for nucleophilic interaction.
Conformational Analysis and Stability Studies
Molecules with single bonds can rotate freely, leading to different spatial arrangements of atoms known as conformations. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule often depend on its preferred three-dimensional shape.
Conformational analysis involves mapping the potential energy of a molecule as a function of the rotation around one or more of its single bonds. The resulting energy landscape reveals low-energy, stable conformations (conformers) and the energy barriers that separate them. For this compound, key rotatable bonds include the C(aryl)-O, O-C(ethyl), and C-C bonds of the side chain.
Computational scans of the dihedral angles associated with these bonds would identify the global minimum energy conformation as well as other low-energy local minima. This information is vital for understanding how the molecule might bind to a biological target, as binding often requires the molecule to adopt a specific, low-energy conformation.
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The thioamide group [–C(=S)NH₂] of this compound can exhibit thione-thiol tautomerism, existing in equilibrium with its thiol form [–C(–SH)=NH].
Thione form ⇌ Thiol form
Quantum mechanical calculations are highly effective at determining the relative stabilities of these tautomers. By calculating the total electronic energy of the optimized structures for both the thione and thiol forms, it is possible to predict which tautomer is energetically favored and therefore more abundant at equilibrium. Factors such as solvent effects can also be incorporated into these models to provide a more accurate picture of the tautomeric equilibrium in different environments.
Interactive Table 3: Hypothetical Relative Energies of Thioamide Tautomers
This table illustrates how the relative stability of tautomers would be presented. The values are for demonstrative purposes only.
| Tautomer | Description | Illustrative Relative Energy (kJ/mol) | Predicted Stability |
| Thione | C=S form | 0.00 | Most Stable |
| Thiol | C=N, S-H form | +45.0 | Less Stable |
Influence of Intramolecular Interactions (e.g., Halogen Bonding, Negative Hyperconjugation)
The presence of two chlorine atoms on the phenyl ring and a thioamide group suggests the potential for interesting intramolecular interactions. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, could occur between one of the chlorine atoms and the sulfur or nitrogen atom of the ethanethioamide moiety. This type of interaction can significantly influence the molecule's conformation and stability.
Negative hyperconjugation, another key intramolecular interaction, involves the delocalization of electron density from a filled lone pair orbital to an adjacent empty (antibonding) orbital. In this compound, this could involve the lone pairs of the oxygen, sulfur, or nitrogen atoms interacting with antibonding orbitals within the molecule, which would affect bond lengths and angles.
A comprehensive computational analysis would be required to quantify the strength and geometric characteristics of these potential interactions.
Spectroscopic Property Prediction through Computational Methods
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.
Calculated NMR Chemical Shifts and Vibrational Frequencies
Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for each atom in this compound. These predictions are based on the calculated electron density around each nucleus. The predicted values, once referenced against a standard, can aid in the interpretation of experimental NMR spectra.
Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds within the molecule can be calculated. These theoretical frequencies can be correlated with the peaks observed in experimental Infrared (IR) and Raman spectra, providing a detailed understanding of the molecule's vibrational modes.
Table 1: Hypothetical Calculated 1H and 13C NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes only, as specific calculated data for this compound is not available.
| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 7.5 | 115 - 130 |
| O-CH2 | 4.0 - 4.5 | 60 - 70 |
| CH2-CS | 2.5 - 3.0 | 30 - 40 |
| NH2 | 8.0 - 9.0 | - |
| C=S | - | 190 - 210 |
| C-Cl | - | 130 - 140 |
UV-Vis Absorption Spectra Predictions
The electronic transitions of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the wavelength of maximum absorption (λmax) and the intensity of the absorption bands in the Ultraviolet-Visible (UV-Vis) spectrum. The predicted spectrum would reveal information about the electronic structure and chromophores within the molecule.
Solvent Effects on Molecular and Electronic Structure
The surrounding solvent can significantly influence the molecular and electronic properties of a solute. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on this compound. These calculations can reveal how the molecule's geometry, electronic energy levels, and spectroscopic properties might change in solvents of varying polarity. For instance, polar solvents could stabilize charge separation within the molecule, potentially leading to shifts in its UV-Vis absorption spectrum.
Molecular Interactions and Binding Mechanisms: in Silico Approaches
Ligand-Target Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com It is a critical tool for predicting the binding mode and affinity of a ligand to a target protein. researchgate.net
The initial and crucial step in a docking study is the preparation of the target protein's three-dimensional structure, which is often obtained from crystallographic data from databases like the Protein Data Bank (PDB). ucsf.eduu-strasbg.fr This preparation process generally involves several key steps:
Removal of extraneous molecules: Water molecules, ions, and co-crystallized ligands that are not relevant to the study are typically removed from the PDB file. youtube.comu-strasbg.fr
Addition of hydrogen atoms: Since X-ray crystallography often does not resolve hydrogen atom positions, they must be computationally added to the protein structure to ensure correct ionization and tautomeric states of amino acid residues. u-strasbg.fr
Assigning partial charges and atom types: Appropriate force fields, such as AMBER or CHARMM, are used to assign partial charges and atom types to the protein atoms, which is essential for calculating interaction energies. ucsf.edu
Active site definition: The binding site, or active site, of the protein where the ligand is expected to bind must be identified. This can be done by locating the position of a co-crystallized ligand in the PDB structure or by using computational tools to predict potential binding pockets on the protein surface. youtube.comyoutube.com The dimensions of a grid box encompassing the active site are then defined to guide the docking algorithm. youtube.com
Software such as UCSF Chimera, AutoDock Tools, and Discovery Studio are commonly utilized for these receptor preparation steps. youtube.comucsf.eduyoutube.com
Once the ligand is docked into the active site of the receptor in various possible conformations and orientations (poses), a scoring function is used to estimate the binding affinity for each pose. youtube.com The scoring function calculates a score that represents the predicted binding free energy, with lower scores generally indicating better binding affinity. researchgate.net There are several types of scoring functions:
| Scoring Function Type | Description |
| Physics-Based | These functions are based on principles of molecular mechanics and include terms for van der Waals interactions, electrostatic interactions, and solvation effects. semanticscholar.org |
| Empirical | These functions are derived from experimental binding data through regression analysis and use a simpler set of weighted energy terms, such as hydrogen bonds, ionic interactions, and hydrophobic effects. semanticscholar.orgnih.gov |
| Knowledge-Based | These functions are derived from statistical analysis of intermolecular contacts in a large database of experimentally determined protein-ligand complexes. semanticscholar.org |
| Machine Learning-Based | More recently, machine learning and deep learning models have been developed as scoring functions, trained on large datasets of protein-ligand complexes and their experimental binding affinities to achieve higher predictive accuracy. nih.govfrontiersin.org |
The choice of scoring function can significantly impact the results of a docking study, and often, a consensus of scores from multiple functions is used to improve the reliability of binding affinity predictions. nih.gov
The final step in a docking study is the detailed analysis of the highest-ranked binding poses to understand the specific molecular interactions that stabilize the ligand-protein complex. These interactions are crucial for the ligand's affinity and selectivity towards the target. Key interaction motifs that are typically analyzed include:
Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor). nih.gov They are highly directional and play a significant role in molecular recognition. cambridgemedchemconsulting.com
Halogen Bonds: A halogen bond is a noncovalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., an oxygen or nitrogen atom). acs.orgacs.org The presence of chlorine atoms in 2-(3,5-Dichlorophenoxy)ethanethioamide makes the analysis of potential halogen bonds particularly relevant. researchgate.net
Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, driven by the entropic effect of releasing ordered water molecules from the nonpolar surfaces. nih.govcambridgemedchemconsulting.com
π-Stacking Interactions: These occur between aromatic rings, such as the dichlorophenyl ring of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein. nih.gov
A thorough analysis of these interactions provides a structural basis for the predicted binding affinity and can guide the rational design of more potent and selective analogs.
Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. nih.gov This allows for the assessment of the stability of the binding pose and the conformational changes that may occur upon ligand binding. acs.org
An MD simulation of a protein-ligand complex typically follows a standardized workflow, often performed using software packages like GROMACS or AMBER. github.iomdtutorials.com The general steps are:
System Building: The docked protein-ligand complex is placed in a simulation box, which is then filled with solvent molecules (usually water) to mimic physiological conditions. Ions are added to neutralize the system. github.io
Energy Minimization: The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries. github.io
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. During equilibration, restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them. github.io
Production Run: Once the system is equilibrated, the restraints are removed, and the production MD simulation is run for a specific duration (from nanoseconds to microseconds) to generate a trajectory of the atomic motions. github.io
Trajectory Analysis: The resulting trajectory is a record of the positions, velocities, and energies of all atoms in the system over time. This trajectory is then analyzed to extract information about the dynamic behavior of the complex. nih.gov
The analysis of the MD simulation trajectory can provide valuable insights into the stability of the ligand's binding pose and the conformational dynamics of the protein-ligand complex. Common analyses include:
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify regions of the protein that exhibit higher flexibility or become more rigid upon ligand binding.
Hydrogen Bond Analysis: The presence and persistence of hydrogen bonds between the ligand and protein are monitored throughout the simulation to evaluate the stability of these key interactions.
Principal Component Analysis (PCA): PCA can be used to identify the dominant collective motions in the protein, which can reveal conformational changes induced by ligand binding. nih.govacs.org
By providing a dynamic perspective, MD simulations complement molecular docking studies and offer a more comprehensive understanding of the molecular recognition process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) models are computational tools used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or mechanism of action. biointerfaceresearch.comopenmedicinalchemistryjournal.com These models are pivotal in medicinal chemistry and toxicology for predicting the activity of new compounds, optimizing lead compounds, and gaining insights into their mechanisms of action at a molecular level. nih.govmdpi.comnih.gov
Descriptor Calculation and Model Development for Organosulfur Compounds
The development of a robust QSAR or SMR model for organosulfur compounds like this compound begins with the meticulous calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. biointerfaceresearch.comosdd.net For a compound containing sulfur, specific descriptors related to its size, shape, electronic properties, and lipophilicity are calculated.
Descriptor Calculation:
A variety of software tools are available for the calculation of a wide array of molecular descriptors. osdd.net These descriptors can be broadly categorized as follows:
1D Descriptors: These are the most straightforward descriptors and include basic molecular properties such as molecular weight, atom count, and the number of specific functional groups.
2D Descriptors: These descriptors are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices and molecular connectivity indices.
3D Descriptors: These are calculated from the 3D conformation of the molecule and provide information about its shape, size, and steric properties.
Quantum Chemical Descriptors: These descriptors are obtained from quantum mechanical calculations and describe the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding chemical reactivity. ucsb.edu
A hypothetical selection of descriptors that could be calculated for a series of organosulfur compounds, including this compound, is presented in the table below.
| Descriptor Category | Descriptor Example | Calculated Value for this compound (Hypothetical) |
| Constitutional (1D) | Molecular Weight | 252.14 |
| Constitutional (1D) | Number of Chlorine Atoms | 2 |
| Topological (2D) | Wiener Index | 1258 |
| Geometrical (3D) | Molecular Surface Area | 280.5 Ų |
| Electronic (Quantum) | HOMO Energy | -6.8 eV |
| Electronic (Quantum) | LUMO Energy | -1.2 eV |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 3.5 |
Model Development:
Once the descriptors are calculated for a set of compounds with known biological activities, a mathematical model is developed to correlate these descriptors with the activity. A common approach is Multiple Linear Regression (MLR), which generates a linear equation relating the biological activity to a combination of the most relevant descriptors. nih.gov
The general form of an MLR-based QSAR model is:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where:
c₀ is a constant
c₁, c₂, ..., cₙ are the regression coefficients for each descriptor
D₁, D₂, ..., Dₙ are the values of the molecular descriptors
The selection of the most relevant descriptors is a critical step to avoid overfitting and to create a model with good predictive power. biointerfaceresearch.comnih.gov Techniques such as stepwise regression or genetic algorithms are often employed for this purpose. The quality and robustness of the developed QSAR model are then evaluated using various statistical parameters like the coefficient of determination (R²), cross-validated R² (Q²), and external validation on a separate test set of compounds. openmedicinalchemistryjournal.com
Predictive Capabilities and Mechanistic Insights
A well-validated QSAR model serves two primary purposes: predicting the activity of novel compounds and providing insights into the mechanism of action. nih.gov
Predictive Capabilities:
The predictive power of a QSAR model allows for the virtual screening of large compound libraries to identify potential hits with desired biological activity before their actual synthesis and testing. nih.govnih.gov This significantly reduces the time and cost associated with drug discovery. For instance, a QSAR model developed for a series of thioamide derivatives could be used to predict the biological activity of new, unsynthesized analogs of this compound.
The table below illustrates a hypothetical QSAR model and its predictive application for a series of related compounds.
| Compound | Actual Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |
| This compound | 5.2 | 5.5 |
| Analog 1 | 2.8 | 3.1 |
| Analog 2 | 10.1 | 9.8 |
| Analog 3 (New) | Not Synthesized | 4.7 |
Mechanistic Insights:
Beyond prediction, the descriptors included in the QSAR model can offer valuable insights into the molecular features that are important for biological activity. nih.govnih.gov For example, if a QSAR model for a series of organosulfur compounds includes descriptors related to hydrophobicity (like LogP) and electronic properties (like HOMO energy), it would suggest that both lipophilicity and the molecule's ability to engage in electronic interactions are crucial for its biological function.
An SMR model, a specialized form of QSAR, focuses more on elucidating the mechanism of action. By correlating structural features with specific mechanistic endpoints, SMR models can help to understand how a compound interacts with its biological target. For this compound, an SMR model might reveal that the dichlorophenyl ring is essential for hydrophobic interactions within a binding pocket, while the ethanethioamide moiety acts as a key hydrogen bond donor or acceptor. These insights are invaluable for the rational design of more potent and selective molecules. nih.gov
Mechanistic Biological Activity at the Molecular and Cellular Level
Modulation of Enzyme Activity and Specific Molecular Targets
There is currently no available research data on the inhibitory effects of 2-(3,5-Dichlorophenoxy)ethanethioamide on key enzymes such as α-amylase, Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), or Tyrosyl-tRNA Synthetase (TyrRS). The inhibition kinetics, including parameters like IC50, Ki, and the type of inhibition (competitive, non-competitive, uncompetitive, or mixed), have not been determined for this compound against these or any other enzymatic targets. Mechanistic pathways detailing how this compound might interact with the active or allosteric sites of these enzymes are also unknown.
Information regarding the interaction of this compound with key cellular signaling cascades is not present in the current body of scientific literature. It is unknown whether this compound can modulate pathways crucial for cell proliferation, differentiation, and survival, such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, or the JAK/STAT pathway.
Antimicrobial Mechanisms of Action
There are no published studies that investigate the antimicrobial properties of this compound. Consequently, there is no evidence to suggest that it interferes with microbial cell wall synthesis, a mechanism common to many antibiotics that target the peptidoglycan layer in bacteria. Similarly, its potential to disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death, has not been evaluated.
No research has been conducted to determine if this compound can inhibit essential enzymes in bacteria or fungi. Such enzymes are critical for microbial survival and are often targets for antimicrobial agents. The effect of this compound on enzymes involved in microbial metabolic pathways, DNA replication, or protein synthesis remains uninvestigated.
Mechanistic Basis for Anti-Proliferative Effects (e.g., Apoptosis Induction Pathways)
The potential anti-proliferative effects of this compound against cancer or other proliferative cell lines have not been reported. As a result, there is no information on its ability to induce apoptosis (programmed cell death). The mechanistic basis for any such effects, including the activation of caspases, the modulation of Bcl-2 family proteins, or the induction of DNA fragmentation, is currently unknown. Studies on related compounds with dichlorophenoxy moieties, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have shown induction of apoptosis through oxidative stress pathways in certain cell types, but these findings cannot be directly extrapolated to this compound due to structural differences. nih.govnih.gov
Induction of Apoptotic Markers (e.g., Caspase Activation, DNA Fragmentation)
Currently, there is a lack of specific research data in the public domain detailing the induction of apoptotic markers by this compound. Studies focusing on its direct effects on caspase activation or its ability to cause DNA fragmentation have not been identified. Apoptosis is a programmed cell death pathway involving a cascade of specific proteins, with caspases playing a central role. nih.govnih.gov The process often culminates in characteristic morphological changes and the fragmentation of DNA. nih.govnih.gov However, without targeted experimental investigation, the pro-apoptotic potential of this compound remains uncharacterized.
Cell Cycle Arrest Mechanisms
Similar to its apoptotic activity, the specific mechanisms by which this compound may induce cell cycle arrest are not documented in available scientific literature. Cell cycle arrest is a crucial process that can be triggered by various stimuli, including chemical compounds, leading to a halt at specific checkpoints (e.g., G1, S, or G2/M phase) to prevent cell proliferation. While some dichlorophenoxy-containing compounds have been shown to induce cell cycle arrest, this specific activity has not been investigated for the ethanethioamide derivative.
Bioisosteric Replacement Studies and Their Mechanistic Implications in Peptide and Protein Systems
The thioamide group, a key feature of this compound, is a classic bioisostere of the amide bond. researchgate.netnih.gov This substitution, involving the replacement of the amide oxygen with a sulfur atom, is considered one of the most conservative modifications possible within a peptide backbone. iisc.ac.in While nearly isosteric, meaning it has a similar size and shape, the thioamide introduces subtle yet significant changes in the electronic and geometric properties of the peptide bond. nih.govnih.gov These alterations have profound implications for the structure, stability, and function of peptides and proteins, making thioamides valuable tools for probing biomolecular interactions. acs.orgrsc.org
Thioamide Influence on Peptide Conformation and Stability
The replacement of an amide with a thioamide introduces distinct structural perturbations that can influence peptide conformation and stability. The carbon-sulfur (C=S) double bond in a thioamide is significantly longer (approximately 1.66 Å) than the carbon-oxygen (C=O) bond of an amide (approximately 1.22 Å). nih.govnih.gov Conversely, the carbon-nitrogen (C-N) bond in a thioamide is shorter, indicating a greater degree of double-bond character and a higher rotational barrier. nih.gov
These geometric changes can alter the local conformation of the peptide backbone. nih.gov Thioamide substitution can affect the phi (Φ) and psi (Ψ) dihedral angles of the adjacent amino acid residue. iisc.ac.innih.gov The impact on the stability of secondary structures is context-dependent. For instance, while the longer C=S bond can be disruptive to the tightly packed hydrogen-bonding network of an α-helix, in some cases, thioamide incorporation has been shown to increase the thermal stability of helical structures. rsc.org In β-sheets, the effect of thioamide substitution is also position-specific, with potential for either stabilization or destabilization depending on its role as a hydrogen bond donor or acceptor and the local microenvironment. iisc.ac.inchemrxiv.org
| Property | Amide | Thioamide | Reference |
|---|---|---|---|
| C=X Bond Length | ~1.22 Å | ~1.66 Å | nih.gov |
| C-N Bond Length | Longer | Shorter | nih.gov |
| van der Waals Radius of X | 1.40 Å (Oxygen) | 1.85 Å (Sulfur) | nih.gov |
| C-N Rotational Barrier | Lower | Higher |
Impact on Hydrogen Bonding Networks in Biomolecules
The substitution of oxygen with sulfur significantly alters the hydrogen-bonding properties of the peptide bond. nih.gov Thioamides retain the essential sites for hydrogen bonding but with different strengths and geometric preferences. nih.gov
As a Hydrogen Bond Donor: The thioamide N-H group is generally considered a stronger hydrogen bond donor than its amide counterpart. chemrxiv.orgacs.org This increased acidity can lead to stronger hydrogen bonds, which in certain contexts can enhance the stability of a protein structure. chemrxiv.org
As a Hydrogen Bond Acceptor: The thioamide sulfur atom is typically regarded as a weaker hydrogen bond acceptor than the amide oxygen due to the lower electronegativity and Lewis basicity of sulfur. nih.govchemrxiv.org However, this is not absolute and is highly dependent on the geometry of the interaction. nih.gov The optimal angle for a hydrogen bond to a thioamide sulfur is between 90° and 100°, whereas for an amide oxygen, it is more flexible. nih.gov This geometric constraint means that a thioamide may be poorly accommodated as a hydrogen bond acceptor in rigid secondary structures like α-helices and β-sheets, where bond angles are more fixed. nih.govnih.gov Nevertheless, in environments where the geometry is not restrictive, a thioamide can form hydrogen bonds that are as strong as, or even stronger than, those formed by amides. nih.govacs.org
This dual nature makes thioamide substitution a sensitive probe for investigating the importance and geometry of specific hydrogen bonds within the intricate networks that define protein structure and function. nih.govacs.org
Chemical Reactivity and Transformation Pathways
Nucleophilic and Electrophilic Reactivity of the Thioamide Moiety
The thioamide functional group in 2-(3,5-Dichlorophenoxy)ethanethioamide exhibits both nucleophilic and electrophilic characteristics, making it more reactive than its amide analogue. nih.gov The reactivity is influenced by the resonance between the nitrogen lone pair and the C=S π-bond. The lower electronegativity and larger size of the sulfur atom compared to oxygen facilitate charge transfer from nitrogen to sulfur, enhancing the dipolar character of the thioamide bond. nih.gov
Nucleophilic Character:
Sulfur Atom: The sulfur atom is the primary site of nucleophilicity due to its electron-rich nature and polarizability. researchgate.netnih.gov It readily reacts with a variety of electrophiles.
Nitrogen Atom: The nitrogen atom in the primary thioamide also possesses nucleophilic properties. researchgate.net
Electrophilic Character:
Carbon Atom: The carbon atom of the thiocarbonyl group (C=S) is electrophilic and susceptible to attack by nucleophiles. researchgate.net
α-Protons: The protons on the carbon atom adjacent (alpha) to the thiocarbonyl group are more acidic than those in the corresponding amide, allowing for the formation of enolates that can react with electrophiles. researchgate.net
The dual reactivity of the thioamide moiety is summarized in the following table.
| Reactive Site | Chemical Character | Potential Reactions |
| Sulfur Atom | Nucleophilic | Alkylation, Acylation, Oxidation, Metal Coordination |
| Carbon Atom | Electrophilic | Nucleophilic addition, Reduction |
| Nitrogen Atom | Nucleophilic | Alkylation, Acylation |
| α-Carbon | Nucleophilic (as enolate) | Alkylation, Condensation |
Transamidation and Functional Group Interconversion Reactions
The thioamide group is a versatile precursor for various other functional groups.
Transamidation: Direct transamidation, the conversion of one thioamide into another by reaction with an amine, is a challenging transformation due to the stability of the C(S)-N bond. nih.gov This stability arises from the significant nN→π*C=S conjugation, which makes the C(S)-N bond stronger than the C(O)-N bond in amides. rsc.org However, methods have been developed that involve the activation of the thioamide to destabilize this bond. A common strategy is the N-tert-butoxycarbonyl (N-Boc) activation of primary or secondary thioamides. This activation decreases the resonance stabilization, making the thiocarbonyl carbon more electrophilic and facilitating nucleophilic attack by an amine, leading to the cleavage of the original C(S)-N bond. nih.govresearchgate.netrsc.orgchemrxiv.org
Functional Group Interconversions: The thioamide moiety can be converted into several other important functional groups.
Amides: This is a desulfurization reaction, discussed in more detail in section 7.3.
Nitriles: Dehydrosulfurization of primary thioamides yields nitriles. This transformation can be achieved using various reagents, such as iodine in the presence of a base or via promotion by arynes. nih.govacs.org
Esters and Thionoesters: Activated thioamides can react with alcohols to form esters or thionoesters. researchgate.net This transformation also proceeds through the generation of a tetrahedral intermediate upon nucleophilic attack by the alcohol. researchgate.net
Desulfurization and Related Transformations
Desulfurization is a key transformation of thioamides, most commonly leading to the formation of the corresponding amides. thieme-connect.com This conversion is significant in organic synthesis and can be accomplished using a wide array of reagents and conditions. thieme-connect.comtandfonline.com
Another important related transformation is dehydrosulfurization, which converts primary thioamides into nitriles. nih.govorganic-chemistry.org
The table below summarizes several methods for these transformations.
| Transformation | Reagent/Method | Conditions | Product |
| Desulfurization to Amide | H₂O₂ / ZrCl₄ | Ethanol, 25°C | Amide organic-chemistry.orgthieme-connect.com |
| Desulfurization to Amide | KMnO₄ / acidified wet SiO₂ | Solvent-free, grinding | Amide tandfonline.com |
| Desulfurization to Amide | Chlorophyll / Visible Light | Acetonitrile, room temp., air | Amide rsc.org |
| Desulfurization to Amide | Tetrabutylammonium Bromide | NMP-DMSO-DMF, 100°C | Amide thieme-connect.com |
| Dehydrosulfurization to Nitrile | Iodine / Triethylamine | Room temperature | Nitrile nih.gov |
| Dehydrosulfurization to Nitrile | Arynes (from silyl (B83357) aryl triflates) | CsF, Acetonitrile, 80°C | Nitrile acs.org |
| Hydrogenative Desulfurization | B(C₆F₅)₃ / PhSiH₃ | Toluene, 100°C | Amine researchgate.net |
Reactions with Metal Centers and Coordination Chemistry
The thioamide functional group is an excellent ligand for various transition metals. springerprofessional.dedokumen.pub The soft sulfur atom has a high affinity for soft metal ions. dokumen.pubnih.gov This interaction is central to the application of thioamides in coordination chemistry. springerprofessional.de
Thioamides can coordinate to metal centers in several modes:
Monodentate: Coordination occurs exclusively through the sulfur atom. springerprofessional.de
Bidentate (Chelating): Both the sulfur and nitrogen atoms coordinate to the same metal center, forming a stable chelate ring. springerprofessional.deresearchgate.net This is common for N,S-bidentate ligands. nih.gov
Bridging: The thioamide ligand links two or more metal centers. springerprofessional.de
The coordination behavior is also influenced by the tautomerism of the thioamide group. In solution, thioamides can exist in equilibrium between the thione form (C=S) and the thiol form (C=N-SH). ucj.org.ua The predominant tautomer depends on factors like pH and the solvent. ucj.org.ua The thione form typically acts as a neutral ligand, while the deprotonated thiol form acts as an anionic ligand. These different forms can lead to metal complexes with distinct geometries and properties. For instance, in some copper(II) and nickel(II) complexes, the thione tautomer favors the formation of octahedral coordination, whereas the thiol form leads to square-planar geometries. ucj.org.ua
Stability and Degradation Pathways under Defined Chemical Conditions
The stability of this compound is a critical factor in its handling and reactivity. Thioamides are generally more resistant to hydrolysis, particularly under basic conditions, than their corresponding amides. nih.gov However, they are susceptible to degradation under specific acidic and oxidative conditions.
Acidic Conditions: Under strongly acidic conditions, such as in the presence of trifluoroacetic acid (TFA), thioamides can undergo degradation. nih.gov A common pathway involves the protonation of an adjacent amide carbonyl group (in a peptide context), which activates it for intramolecular nucleophilic attack by the thioamide sulfur atom. nih.govacs.org This leads to a 5-exo-trig cyclization, followed by an Edman-like degradation that results in chain scission. nih.gov While this compound lacks an adjacent amide, strong acid could potentially catalyze its hydrolysis, although this is generally slower than for amides.
Oxidative/Metabolic Degradation: Thioamides are susceptible to oxidation at the sulfur atom. Metabolic degradation pathways, often mediated by flavoprotein monooxygenases or cytochromes P450, involve the sequential oxygenation of the thioamide sulfur. ethz.chethz.ch
The initial step is the oxidation of the thioamide to a thioamide S-oxide. ethz.chethz.ch
This intermediate can be further oxidized to a reactive thioamide S,S-dioxide. ethz.chethz.ch
These oxidized species are unstable and typically undergo elimination of the sulfur (as sulfite (B76179) or sulfate) to form the corresponding amide or nitrile. ethz.chethz.chasm.org
This oxidative pathway is a primary route for the biological degradation of thioamide-containing compounds. ethz.ch
Advanced Materials Science Applications and Functionalization
Integration into Polymeric Structures for Tailored Properties (e.g., Degradable Hybrid Polymers)
There is currently no available research demonstrating the integration of 2-(3,5-Dichlorophenoxy)ethanethioamide into polymeric structures. The synthesis of hybrid polymers often involves the incorporation of functional monomers to impart specific characteristics such as degradability, thermal stability, or biocompatibility. The thioamide group, in principle, could offer reactive sites for polymerization or act as a point of controlled degradation. However, studies to this effect involving this compound have not been documented.
Design of Coordination Complexes for Catalytic or Sensing Applications
The ethanethioamide portion of this compound contains sulfur and nitrogen atoms which are known to act as effective ligands for metal ions. The formation of coordination complexes with transition metals could theoretically lead to materials with interesting catalytic or sensing properties. The electronic properties of the dichlorophenoxy group could further influence the behavior of such complexes. Nevertheless, a review of scientific databases and literature reveals no studies on the synthesis or characterization of coordination complexes derived from this specific thioamide for catalytic or sensing purposes.
Development of Photoresponsive Materials (e.g., Photoswitches)
Thioamides, as a class of compounds, have been investigated for their photoresponsive properties, including their potential use in photoswitches due to the possibility of cis-trans isomerization around the C-N bond upon irradiation. This photo-induced change in molecular geometry can be harnessed to alter the bulk properties of a material. However, there is no specific research available that investigates the photophysical properties of this compound or its potential application in the development of photoresponsive materials.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. rsc.org Future research on 2-(3,5-Dichlorophenoxy)ethanethioamide will likely focus on developing synthetic methodologies that are not only efficient but also environmentally benign. Traditional methods for thioamide synthesis, such as the use of Lawesson's reagent, are effective but often generate significant waste. researchgate.net
Emerging strategies that could be adapted for the synthesis of this compound include multicomponent reactions, which offer a streamlined approach to complex molecules in a single step. organic-chemistry.orgorganic-chemistry.org For instance, a one-pot synthesis involving 3,5-dichlorophenol, a suitable amino-acetaldehyde equivalent, and a sulfur source could drastically improve efficiency and reduce waste. rsc.org The use of elemental sulfur as the sulfur source is particularly attractive due to its low cost and benign nature. organic-chemistry.orgorganic-chemistry.org
Furthermore, the exploration of catalytic methods, potentially using transition metals or organocatalysts, could lead to milder reaction conditions and higher yields. Water-mediated synthesis, which has been successfully applied to other thioamides, presents another green alternative that minimizes the use of volatile organic solvents. organic-chemistry.org The development of such sustainable routes will be crucial for the large-scale and environmentally responsible production of this compound.
Application of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions and Interactions
A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and biological interactions of this compound can be achieved through the application of advanced spectroscopic techniques for in situ monitoring. rsc.orgnih.gov Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time data on the consumption of reactants and the formation of products and intermediates. spectroscopyonline.comacs.org
For example, a flow reactor setup coupled with an in-line FTIR or Raman probe could be employed to continuously monitor the thioamidation reaction. rsc.orgnih.gov This would allow for precise control over reaction parameters to optimize yield and minimize byproduct formation. These techniques are also invaluable for studying the compound's interactions with biological macromolecules. By observing shifts in vibrational frequencies, researchers can gain insights into the binding modes and conformational changes that occur when this compound interacts with a target protein. nih.gov This information is critical for understanding its mechanism of action and for the rational design of more potent analogues.
Multi-Scale Computational Modeling for Predicting Complex System Behavior
Computational modeling is an indispensable tool in modern chemical and biological research. For this compound, multi-scale modeling approaches can provide predictive insights into its behavior from the molecular to the systems level.
At the quantum mechanical level, density functional theory (DFT) calculations can be used to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. scispace.comajchem-a.com This can aid in understanding its chemical stability and predicting its reactivity in various chemical environments.
Moving to a larger scale, molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound and its interactions with biological targets, such as enzymes or receptors. dovepress.comfrontiersin.orgresearchgate.net By simulating the compound in a solvated, biologically relevant environment, researchers can predict binding affinities and identify key intermolecular interactions that govern its biological activity. researchgate.netresearchgate.net This information can guide the design of new derivatives with improved pharmacological profiles. Furthermore, quantitative structure-activity relationship (QSAR) studies can be developed to correlate the structural features of a series of analogues with their biological activity, providing a predictive tool for the design of new and more effective compounds. frontiersin.org
Exploration of Novel Mechanistic Biological Targets and Pathways
The thioamide functional group is a key pharmacophore in a variety of biologically active compounds, exhibiting a broad range of therapeutic effects including anticancer, antimicrobial, and antiviral activities. nih.govtandfonline.comresearchgate.net While the full biological profile of this compound is yet to be elucidated, its structural motifs suggest several promising avenues for investigation.
Given that many phenoxy-containing compounds exhibit herbicidal and fungicidal properties, initial screening of this compound against a panel of plant and fungal pathogens is a logical starting point. Furthermore, the thioamide moiety is known to interact with a variety of enzymes, including kinases and methyltransferases. nih.gov High-throughput screening against diverse enzyme families could uncover novel and unexpected biological targets.
Once a primary target is identified, detailed mechanistic studies will be necessary to understand how this compound exerts its biological effect. This will involve a combination of biochemical assays, structural biology techniques (such as X-ray crystallography or cryo-electron microscopy) to determine the compound's binding mode, and cell-based assays to confirm its activity in a biological context. The identification of novel biological targets and pathways will be instrumental in defining the therapeutic potential of this compound.
Design of Smart Materials Based on the this compound Scaffold
The unique chemical properties of the thioamide group, including its ability to participate in strong hydrogen bonding and coordinate with metal ions, make it an attractive building block for the design of smart materials. acs.orgacs.orgchemrxiv.org The this compound scaffold could be incorporated into polymers to create materials with tunable properties and responsiveness to external stimuli. chemrxiv.orgresearchgate.net
For instance, polymers functionalized with this compound could exhibit interesting self-assembly properties, forming well-defined nanostructures in solution or in the solid state. These materials could find applications in areas such as drug delivery, where the release of a therapeutic agent could be triggered by a specific environmental cue. nih.gov The dichlorophenoxy group also offers handles for further chemical modification, allowing for the fine-tuning of the material's properties.
Another potential application lies in the development of sensors. The thioamide group's affinity for certain metal ions could be exploited to create chemosensors capable of detecting specific metal contaminants in the environment. acs.orgchemrxiv.org The design and synthesis of such "intelligent" scaffolds will open up new avenues for the application of this compound beyond the realm of traditional pharmacology. nih.govkth.sersc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
